4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one
Description
This compound belongs to the dihydroisoquinolinone class, characterized by a fused bicyclic core (isoquinoline) with a ketone group at position 1. The structure is further modified by two key substituents:
- 1,2,4-Oxadiazole ring: Positioned at the 4th carbon of the isoquinolinone, the oxadiazole moiety is substituted with a 4-chloro-3-fluorophenyl group. This introduces halogen atoms (Cl, F) known to enhance electronegativity and influence binding interactions in medicinal chemistry .
The molecular formula is C25H17ClFN3O2 (calculated based on structural analysis), with a molecular weight of 446.88 g/mol. Its hybrid architecture combines rigid aromatic systems (isoquinolinone, oxadiazole) with flexible alkyl substituents, making it a candidate for targeting enzymes or receptors requiring both hydrophobic and polar interactions.
Properties
IUPAC Name |
4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O2/c1-14-7-9-17(11-15(14)2)30-13-20(18-5-3-4-6-19(18)25(30)31)24-28-23(29-32-24)16-8-10-21(26)22(27)12-16/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGBGDZGZBTCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)Cl)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the isoquinolinone core. Common synthetic routes may involve:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Isoquinolinone Core: This step often involves the cyclization of ortho-substituted benzylamines with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The compound has shown efficacy against various cancer cell lines:
- Mechanism of Action : The oxadiazole moiety is believed to enhance the binding affinity to specific biological targets involved in cancer proliferation and survival pathways .
-
Case Studies :
- A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer), with growth inhibition percentages exceeding 90% at certain concentrations .
- Another investigation found that derivatives containing the oxadiazole scaffold displayed promising antiproliferative activity against multiple cancer types, including breast and prostate cancers .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that derivatives of the oxadiazole class can inhibit bacterial growth effectively:
- Efficacy Against Pathogens : Studies have reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating infections .
Drug Development
The synthesis of this compound is part of ongoing efforts to develop new therapeutic agents:
- Pharmaceutical Formulations : The incorporation of the oxadiazole moiety into drug formulations has been explored for enhancing pharmacological profiles and reducing side effects associated with traditional therapies .
- Research Insights : A patent application has been filed for formulations containing this compound aimed at treating various cancers, emphasizing its potential as a lead compound in drug discovery pipelines .
Mechanism of Action
The mechanism of action of 4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Compound A : 2-(4-Chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
- Molecular Formula : C24H16ClN3O3
- Molecular Weight : 429.86 g/mol
- Substituents :
- 4-Chlorophenyl at position 2 (vs. 3,4-dimethylphenyl in the target compound).
- 3-Methoxyphenyl on oxadiazole (vs. 4-chloro-3-fluorophenyl).
- Key Differences: Methoxy (OCH3) vs. Fluorine absence: Compound A lacks the electron-withdrawing fluorine atom, which may reduce electrophilic character compared to the target compound.
Compound B : 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoroquinolin-4(1H)-one
- Core Structure: Quinolinone (vs. dihydroisoquinolinone in the target compound).
- Substituents :
- 3,4-Dimethoxyphenyl on oxadiazole (vs. 4-chloro-3-fluorophenyl).
- Fluoro at position 6 (vs. absence in the target compound).
- Key Differences: Quinolinone vs. dihydroisoquinolinone: The saturated 1,2-dihydroisoquinolinone in the target compound may confer conformational flexibility absent in Compound B. Dimethoxy groups: Increase solubility but reduce metabolic stability compared to chloro/fluoro substituents.
Physicochemical and Electronic Properties
*Predicted using density-functional theory (DFT) methods as described in .
Key Observations:
- The target compound’s higher logP (4.2 vs. 3.8 and 2.9) suggests superior lipophilicity, favoring passive diffusion across biological membranes.
Crystallographic and Computational Insights
- Structural Rigidity: The oxadiazole ring in all compounds contributes to planarity, as confirmed by crystallographic studies using SHELX software . However, the dihydroisoquinolinone core in the target compound introduces slight torsional flexibility, which may aid in binding to flexible protein pockets.
- Hirshfeld Surface Analysis : DFT calculations (methodology in ) indicate that the 3,4-dimethylphenyl group in the target compound contributes to van der Waals interactions, while the oxadiazole’s nitrogen atoms participate in hydrogen bonding.
Biological Activity
The compound 4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one is a derivative of the 1,2,4-oxadiazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer potential and other pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole moiety and an isoquinoline core. The presence of the 4-chloro-3-fluorophenyl and 3,4-dimethylphenyl substituents contributes to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as effective anticancer agents. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, suggesting its potential as a lead compound for further development in cancer therapeutics .
The anticancer effects are believed to stem from multiple mechanisms:
- Inhibition of Growth Factors and Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation such as histone deacetylases (HDAC) and thymidylate synthase .
- Targeting Kinases : It has been suggested that the compound interacts with various kinases that play crucial roles in signaling pathways associated with cancer progression .
Antimicrobial Activity
Beyond its anticancer properties, the compound also exhibits antimicrobial activity. Studies on related oxadiazole derivatives have shown efficacy against a range of bacterial strains, indicating that modifications to the oxadiazole scaffold can enhance antimicrobial potency .
Case Studies
Several case studies have explored the biological activity of oxadiazole derivatives:
- Antitumor Studies : A study demonstrated that specific modifications to the oxadiazole ring significantly enhanced cytotoxic effects against human cancer cell lines .
- Antimicrobial Efficacy : High-throughput screening identified several oxadiazole compounds with strong antimicrobial activity against gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
